molecular formula C6H8O4 B160088 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one CAS No. 135029-81-1

2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one

Cat. No. B160088
M. Wt: 144.12 g/mol
InChI Key: NSJVIVKHQZLLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one, also known as D-gluconic acid, is a carbohydrate acid that is commonly found in fruits, honey, and wine. It is a white crystalline powder with a slightly sweet taste and is widely used in food and pharmaceutical industries. In recent years, the scientific community has shown an increasing interest in the potential therapeutic properties of D-gluconic acid.

Mechanism Of Action

2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid works by scavenging free radicals and reducing oxidative stress in the body. It also inhibits the production of pro-inflammatory cytokines, reducing inflammation. Additionally, 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid has been shown to inhibit the growth of tumor cells by inducing apoptosis.

Biochemical And Physiological Effects

2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid has been shown to have a positive effect on bone health by increasing bone mineral density and reducing bone loss. It has also been shown to have a positive effect on the immune system by increasing the production of immune cells and reducing inflammation. Additionally, 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid has been shown to have a positive effect on the cardiovascular system by reducing cholesterol levels and improving blood flow.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid in lab experiments is its low toxicity and high solubility. It is also readily available and relatively inexpensive. However, one limitation of using 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid is its instability in solution, which can lead to inaccurate results if not properly handled.

Future Directions

There are several potential future directions for research on 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid. One area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other therapies. Additionally, further research is needed to fully understand the mechanisms of action of 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid and its potential therapeutic properties.

Synthesis Methods

2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid can be synthesized through the oxidation of glucose using various methods. The most common method is the enzymatic oxidation of glucose using glucose oxidase. This method is highly selective and produces high yields of 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid. Other methods include chemical oxidation using nitric acid or potassium permanganate.

Scientific Research Applications

2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid has been extensively studied for its potential therapeutic properties. Research has shown that it has antioxidant, anti-inflammatory, and anti-tumor properties. It has also been shown to have a positive effect on bone health and can aid in the treatment of osteoporosis. Additionally, 2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one acid has been shown to have a positive effect on the immune system, making it a potential treatment for autoimmune diseases.

properties

CAS RN

135029-81-1

Product Name

2-Hydroxy-6-(hydroxymethyl)-2H-pyran-5-one

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

2-hydroxy-6-(hydroxymethyl)-2H-pyran-5-one

InChI

InChI=1S/C6H8O4/c7-3-5-4(8)1-2-6(9)10-5/h1-2,5-7,9H,3H2

InChI Key

NSJVIVKHQZLLFB-UHFFFAOYSA-N

SMILES

C1=CC(=O)C(OC1O)CO

Canonical SMILES

C1=CC(=O)C(OC1O)CO

synonyms

2H-Pyran-3(6H)-one, 6-hydroxy-2-(hydroxymethyl)- (9CI)

Origin of Product

United States

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